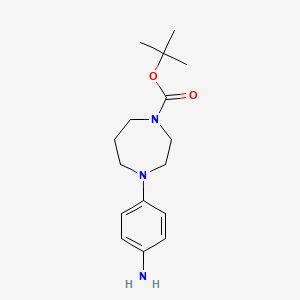

tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate

Übersicht

Beschreibung

The compound tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is a related compound with a similar structure. It has a molecular weight of 277.37 and its IUPAC name is tert-butyl 4-(4-aminophenyl)-1-piperazinecarboxylate .

Synthesis Analysis

While specific synthesis methods for “tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate” were not found, it’s worth noting that similar compounds are often used in the synthesis of fentanyl and its analogues .Molecular Structure Analysis

The molecular formula of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is C15H23N3O2 . Its average mass is 277.362 Da and its monoisotopic mass is 277.179016 Da .Physical And Chemical Properties Analysis

The compound tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Synthesis and Utility in Pharmaceutical Compounds

Tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate is involved in the synthesis of various pharmaceutical compounds. For instance, it is a key intermediate in the production of Rho-kinase inhibitor K-115, which has potential therapeutic applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). Additionally, its role in the synthesis of high-affinity and selective radioligands for diazepam-insensitive benzodiazepine receptors, such as [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, underscores its significance in the development of SPECT imaging agents (Xiao-shu He et al., 1994).

Chemical Synthesis and Molecular Development

The tert-butyl group in this compound plays a crucial role in chemical synthesis. It is utilized in the synthesis of various molecular structures, including trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics, which serve as novel molecular scaffolds (Weitz, Pellegrini, Mierke, & Chorev, 1997). Additionally, the compound is used in reactions to generate lithiated tert-butyl cyclopropanecarboxylates, leading to the formation of α-substituted esters and carboxylic acids (Häner, Maetzke, & Seebach, 1986).

Polymer Science Applications

In polymer science, derivatives of tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate are utilized in the synthesis of polyamides. For instance, ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol are synthesized using this compound, demonstrating its utility in creating new materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-9-18(11-12-19)14-7-5-13(17)6-8-14/h5-8H,4,9-12,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPLRLFCSHYRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592477 | |

| Record name | tert-Butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |

CAS RN |

441313-14-0 | |

| Record name | tert-Butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.